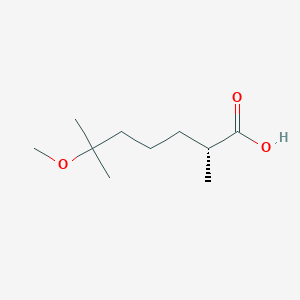

(2R)-6-methoxy-2,6-dimethylheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-methoxy-2,6-dimethylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-8(9(11)12)6-5-7-10(2,3)13-4/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMCFAZBBFTYKK-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis and Stereoselective Routes to 2r 6 Methoxy 2,6 Dimethylheptanoic Acid

Enantioselective Approaches to the (2R)-Stereocenter of 6-Methoxy-2,6-dimethylheptanoic Acid Precursors

The creation of the (2R)-stereocenter is a cornerstone of the synthesis of (2R)-6-methoxy-2,6-dimethylheptanoic acid. Various enantioselective strategies can be employed to achieve this, ensuring high optical purity of the final product.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful and reliable method for introducing stereocenters. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.

A notable example of this strategy in the synthesis of a structurally similar polymethyl-branched fatty acid is the use of pseudoephedrine as a chiral auxiliary. In the synthesis of diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid, commercially available (+)- and (−)-pseudoephedrine propionamide (B166681) were utilized to achieve high diastereoselectivity in alkylation reactions. nih.gov This well-established methodology provides a predictable and efficient route to establishing the desired stereochemistry. After the stereocenter is set, the auxiliary can be removed under mild conditions to afford the chiral carboxylic acid.

Table 1: Diastereoselective Alkylation using a Pseudoephedrine Auxiliary Data derived from the synthesis of a related polymethyl-branched acid. nih.gov

| Electrophile | Diastereomeric Ratio (dr) | Yield |

| Iodomethane | >95:5 | 85% |

| Benzyl bromide | >95:5 | 90% |

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. Key strategies applicable to the synthesis of precursors for this compound include asymmetric hydrogenation and stereoselective reductions.

Asymmetric Noyori Hydrogenation: The Noyori asymmetric hydrogenation, which earned Ryoji Noyori a share of the 2001 Nobel Prize in Chemistry, is a highly efficient method for the enantioselective reduction of ketones and olefins using ruthenium-based chiral phosphine (B1218219) catalysts. chem-station.comwikipedia.org This reaction is particularly effective for producing chiral alcohols from prochiral ketones, which can then be further elaborated to the target carboxylic acid. The high turnover numbers and excellent enantioselectivities make it a very attractive industrial process. chem-station.com For the synthesis of a precursor to this compound, a suitable unsaturated ester could be hydrogenated to establish the (2R) stereocenter with high enantiomeric excess.

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction is another powerful tool for the enantioselective reduction of prochiral ketones to chiral alcohols. bristol.ac.uk This method employs a chiral oxazaborolidine catalyst, which activates borane (B79455) for a highly stereoselective hydride transfer. The predictability and high enantiomeric excess (ee) achievable with the CBS reduction make it a valuable strategy in the synthesis of complex chiral molecules. A precursor ketone to this compound could be stereoselectively reduced to the corresponding (R)-alcohol, which would then be oxidized to the final carboxylic acid.

Enantioselective Organocatalysis

In recent years, enantioselective organocatalysis has emerged as a third major pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. This field utilizes small chiral organic molecules to catalyze enantioselective transformations. For the synthesis of chiral carboxylic acid precursors, organocatalytic methods such as asymmetric Michael additions to α,β-unsaturated aldehydes or ketones can be employed to set the stereocenter. The use of chiral amines, such as proline and its derivatives, to form chiral enamines or iminium ions in situ is a common strategy.

Diastereoselective Control in the Construction of Branched Heptanoic Acid Scaffolds

Stereoselective Aldol (B89426) Reactions (e.g., Evans Aldol Reactions)

The Evans aldol reaction is a highly reliable and predictable method for diastereoselective carbon-carbon bond formation. nih.gov It utilizes chiral oxazolidinone auxiliaries attached to a carbonyl compound to direct the stereochemical outcome of the aldol reaction with an aldehyde. The Z-enolate formed in the presence of a boron triflate reacts with the aldehyde via a chair-like transition state to produce the syn-aldol adduct with high diastereoselectivity. This methodology is instrumental in the synthesis of polyketide natural products, which often feature multiple stereocenters. In a hypothetical synthesis of a precursor for this compound, an Evans aldol reaction could be used to construct the C2-C3 bond with the correct relative stereochemistry.

Table 2: Representative Evans Aldol Reaction Illustrative data based on established Evans aldol protocols.

| Aldehyde | Diastereoselectivity (syn:anti) | Yield |

| Isovaleraldehyde | >99:1 | 85-95% |

| Benzaldehyde | >99:1 | 90-98% |

Stereoselective Alkylation and Homologation Reactions (e.g., Matteson Homologation)

Stereoselective alkylation reactions are fundamental to the construction of chiral carbon frameworks. The use of chiral auxiliaries, such as the pseudoephedrine amide system mentioned earlier, allows for the diastereoselective alkylation of enolates to build up the carbon chain with precise stereocontrol. nih.gov

The Matteson homologation is a powerful iterative method for the stereoselective synthesis of chiral boronic esters, which are versatile intermediates in organic synthesis. core.ac.uk This reaction involves the reaction of a chiral boronic ester with a dihalomethyllithium reagent, followed by displacement of the halide with a nucleophile. This process allows for the iterative extension of a carbon chain with the creation of new stereocenters with excellent control. This methodology has been successfully applied to the synthesis of complex polymethyl-branched natural products like mycocerosic acid and phthioceranic acid. nih.govrsc.org An iterative Matteson homologation strategy could be envisioned for the construction of the 2,6-dimethylheptanoic acid backbone, providing a high degree of stereocontrol.

Stereocontrolled Reduction and Oxidation Methodologies (e.g., Sharpless Oxidation)

Stereocontrolled oxidation methodologies are fundamental in asymmetric synthesis for establishing well-defined chiral centers. Among these, the Sharpless asymmetric epoxidation is a prominent method for the enantioselective synthesis of 2,3-epoxyalcohols from primary or secondary allylic alcohols. wikipedia.orgresearchgate.net This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), diethyl tartrate (DET) as a chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net

The high degree of enantioselectivity is achieved through the formation of a chiral titanium-tartrate complex that directs the delivery of the oxygen atom to one face of the alkene. The choice of L-(+)-DET or D-(−)-DET determines which enantiomer of the epoxide is formed, making the process highly predictable. researchgate.net

For the synthesis of a chiral building block like this compound, a suitable allylic alcohol precursor could undergo Sharpless epoxidation to introduce a key stereocenter. The resulting chiral epoxide is a versatile intermediate that can undergo regioselective ring-opening reactions. Subsequent chemical transformations, such as reduction and oxidation state adjustments, can then be employed to elaborate the carbon skeleton and introduce the required functional groups to yield the target heptanoic acid derivative. This method is a cornerstone in the synthesis of various bioactive natural products due to its reliability and the utility of the resulting chiral epoxides. researchgate.net

Total Synthesis Strategies Utilizing this compound or Analogous Chiral Building Blocks

Convergent and Linear Synthesis Pathways

The construction of complex organic molecules can be approached through two primary strategies: linear and convergent synthesis. lumenlearning.com

A chiral building block such as this compound is an ideal candidate for use in a convergent synthesis. It can be prepared through a dedicated asymmetric route and then coupled with other key fragments to assemble a larger, more complex bioactive molecule. nih.gov

Chiral Pool-Derived Synthetic Routes

Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products as starting materials. wikipedia.org Nature provides a vast collection of such molecules, including amino acids, sugars, and terpenes. wikipedia.orgnih.gov By starting with a molecule that already possesses some of the required stereocenters, chemists can significantly shorten a synthetic sequence and avoid the need for complex asymmetric induction steps. numberanalytics.com

For a molecule like this compound, a potential starting material from the chiral pool could be a terpene like citronellol. Citronellol possesses a similar carbon backbone and an existing stereocenter. Through a series of chemical modifications—protecting group manipulations, oxidative cleavage, and functional group interconversions—the natural starting material can be transformed into the desired chiral heptanoic acid derivative. This approach leverages the inherent chirality provided by nature to achieve an efficient synthesis. nih.gov

Solid-Phase Synthetic Strategies

Solid-phase synthesis is a technique where molecules are covalently bound to an insoluble polymer support (resin) and synthesized in a stepwise manner. combichemistry.com This methodology is widely used in the synthesis of peptides and oligonucleotides and in combinatorial chemistry.

Enzymatic and Biocatalytic Approaches to Chiral Heptanoic Acid Derivatives

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods for producing enantiopure compounds. Enzymes operate under mild conditions and often exhibit exquisite levels of chemo-, regio-, and stereoselectivity. jocpr.comnih.gov

Lipase-Catalyzed Kinetic Resolution for Stereoisomeric Purity Enhancement

Kinetic resolution is a widely used technique for separating a racemic mixture of enantiomers. jocpr.com This method relies on the use of a chiral catalyst, often an enzyme, that reacts at a different rate with each enantiomer. mdpi.com Lipases are a class of enzymes frequently employed for this purpose due to their broad substrate tolerance, commercial availability, and ability to function in organic solvents. nih.gov

In a typical lipase-catalyzed kinetic resolution of a racemic alcohol or ester, the enzyme will selectively acylate or hydrolyze one enantiomer, leaving the other unreacted. nih.gov For example, the resolution of a racemic ester can yield an enantiomerically enriched alcohol and the remaining unreacted ester, which can then be separated. The maximum theoretical yield for one enantiomer in a kinetic resolution is 50%. jocpr.com This method is highly effective for enhancing the stereoisomeric purity of chiral building blocks, including derivatives of heptanoic acid. mdpi.com

The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value). A high E-value indicates a large difference in the reaction rates for the two enantiomers, leading to products with high enantiomeric excess (ee). nih.gov

Table 1: Examples of Lipases Used in Kinetic Resolution

| Enzyme | Source Organism | Common Application |

|---|---|---|

| Lipase (B570770) PS | Pseudomonas cepacia | Resolution of alcohols and esters |

| CAL-B | Candida antarctica lipase B | Broadly used for esterification and hydrolysis |

| PPL | Porcine Pancreatic Lipase | Resolution of various chiral compounds |

| Amano Lipase AK | Pseudomonas fluorescens | Enantioselective acylation |

Polyketide Synthase-Mediated Chain Elongation and Stereoreduction

The biosynthesis of complex natural products, including unique fatty acid derivatives like this compound, is often accomplished through the intricate enzymatic machinery of polyketide synthases (PKSs). These large, multi-domain enzymes function as molecular assembly lines, constructing carbon chains with precise stereochemical control. While a specific PKS pathway dedicated to the synthesis of this compound has not been definitively characterized in the literature, a scientifically plausible route can be postulated based on the well-established principles of PKS-mediated biosynthesis of branched-chain fatty acids, particularly in actinomycetes. oup.comnih.gov

The hypothetical biosynthesis of this compound via a Type I modular PKS would involve a series of enzymatic domains organized into modules. Each module is responsible for one cycle of chain elongation and modification. The synthesis would commence with a specific starter unit and proceed through multiple rounds of condensation with extender units, followed by stereospecific reduction of keto groups.

Initiation and Early Elongation Steps:

The biosynthesis would likely initiate with a branched-chain starter unit derived from amino acid catabolism. oup.com For the construction of the 2,6-dimethylheptanoic acid backbone, a plausible starter unit is isovaleryl-CoA, derived from the degradation of leucine. This starter unit would be loaded onto the acyl carrier protein (ACP) of the loading module.

The subsequent elongation of the polyketide chain would involve the sequential addition of methylmalonyl-CoA extender units, which are responsible for the introduction of methyl branches on the growing chain. nih.gov The acyltransferase (AT) domain of each module selects the appropriate extender unit and transfers it to the ACP of that module. The ketosynthase (KS) domain then catalyzes the decarboxylative condensation between the growing polyketide chain and the extender unit.

Stereoselective Reduction by Ketoreductase Domains:

A critical step in establishing the (2R) stereochemistry of the final product is the stereospecific reduction of the β-keto group formed after each condensation step. This reaction is catalyzed by the ketoreductase (KR) domain within a PKS module. nih.govnih.gov The stereochemical outcome of this reduction is dictated by the specific type of KR domain.

To achieve the desired (2R) configuration at the C-2 position, a specific type of KR domain is required in the first module of the PKS. Research on PKSs has revealed that certain KR domains can control the stereochemistry of the α-methyl group introduced from a methylmalonyl-CoA extender unit. nih.govnih.gov The formation of a (2R)-methyl group is a known capability of certain KR domains, which act on the β-ketoacyl-ACP intermediate to produce a β-hydroxyacyl-ACP with the desired stereochemistry. Subsequent processing by dehydratase (DH) and enoylreductase (ER) domains within the same module would then lead to a saturated carbon chain with a (2R)-methyl group.

The table below outlines a hypothetical modular organization of a PKS for the initial steps of this compound synthesis.

| Module | Domain | Function | Substrate | Product |

| Loading | ACP | Acyl carrier | Isovaleryl-CoA | Isovaleryl-ACP |

| Module 1 | KS | Ketosynthase | Isovaleryl-ACP + Methylmalonyl-CoA | β-keto-2-methyl-isocaproyl-ACP |

| AT | Acyltransferase | Methylmalonyl-CoA | Methylmalonyl-ACP | |

| KR | Ketoreductase | β-keto-2-methyl-isocaproyl-ACP | (2R, 3S)-β-hydroxy-2-methyl-isocaproyl-ACP | |

| DH | Dehydratase | (2R, 3S)-β-hydroxy-2-methyl-isocaproyl-ACP | 2-methyl-isocaproyl-ACP (unsaturated) | |

| ER | Enoylreductase | 2-methyl-isocaproyl-ACP (unsaturated) | (2R)-2-methyl-isocaproyl-ACP | |

| ACP | Acyl carrier | (2R)-2-methyl-isocaproyl-ACP | Growing polyketide chain |

Chain Termination and Modification:

Following several cycles of elongation, the completed polyketide chain would be released from the PKS. The terminal thioesterase (TE) domain is typically responsible for this final step, which can involve hydrolysis to yield the carboxylic acid.

The introduction of the methoxy (B1213986) group at the C-6 position and the second methyl group at C-6 are likely post-PKS modifications. These modifications would be catalyzed by tailoring enzymes, such as methyltransferases and oxidoreductases, encoded by genes in the same biosynthetic gene cluster as the PKS.

The following table summarizes the key research findings on KR domain stereoselectivity relevant to the proposed synthesis.

| KR Domain Type | Substrate | Product Stereochemistry | Relevance to this compound |

| B-type, with specific motifs | β-ketoacyl-ACP | (2R)-methyl, (3S)-hydroxyl | Essential for establishing the (2R) stereocenter at the C-2 position. |

| A-type | β-ketoacyl-ACP | (2S)-methyl, (3R)-hydroxyl | Not directly involved in forming the (2R) configuration but illustrates the diversity of KR stereocontrol. |

Elucidation of Stereochemistry and Advanced Structural Characterization

Spectroscopic Methodologies for Absolute Configuration Determination

Determining the absolute three-dimensional arrangement of atoms at a chiral center is fundamental to understanding a molecule's interaction with other chiral entities, such as biological receptors. For (2R)-6-methoxy-2,6-dimethylheptanoic acid, this is primarily achieved through derivatization followed by NMR analysis, such as the Modified Mosher's Method, and enantioselective chromatography.

Modified Mosher's Method (MMM) Analysis

The Modified Mosher's Method is a powerful NMR-based technique used to deduce the absolute configuration of chiral secondary alcohols. To apply this method to a carboxylic acid like this compound, it must first be chemically reduced to its corresponding primary alcohol, (2R)-6-methoxy-2,6-dimethylheptan-1-ol.

This primary alcohol is then derivatized in two separate reactions with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). This process creates a pair of diastereomeric esters. The 1H NMR spectra of these two diastereomers are then recorded and compared.

The underlying principle is that the bulky phenyl group of the MTPA moiety forces the ester into a specific conformation, leading to predictable shielding or deshielding effects on the protons of the original alcohol. By analyzing the differences in the chemical shifts (ΔδS-R) for protons on either side of the newly formed stereocenter, the absolute configuration can be assigned. A positive ΔδS-R value for protons on one side of the molecule and a negative value for those on the other side allows for the assignment of the R or S configuration at the C2 position.

Illustrative Data for MMM Analysis of (2R)-6-methoxy-2,6-dimethylheptan-1-ol Esters

| Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (S-R) | Inferred Configuration Assignment |

|---|---|---|---|---|

| H-1a | 4.15 | 4.25 | -0.10 | Protons to the Right of C2 |

| H-1b | 4.08 | 4.19 | -0.11 | Protons to the Right of C2 |

| H-3a | 1.65 | 1.60 | +0.05 | Protons to the Left of C2 |

| H-3b | 1.50 | 1.44 | +0.06 | Protons to the Left of C2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the expected pattern for a (2R) configuration.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Chiral HPLC, Chiral GC-MS)

Chiral chromatography is essential for confirming the enantiomeric purity of a synthesized or isolated chiral compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC): For this compound, the sample can be analyzed directly on a CSP designed for acidic compounds, such as a column based on derivatized cellulose (B213188) or amylose. Alternatively, the carboxylic acid can be derivatized into an ester (e.g., methyl or p-bromophenacyl ester) to improve its chromatographic behavior and detection. The two enantiomers will exhibit different retention times, allowing for their quantification and the determination of enantiomeric excess (e.e.).

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high resolution and sensitivity. The carboxylic acid is typically derivatized to a more volatile ester (e.g., methyl or trifluoroethyl ester) before injection onto a chiral capillary column. The differential interaction with the CSP results in the separation of the (R)- and (S)-enantiomers, which are then detected by the mass spectrometer.

Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Purity |

|---|---|---|---|

| This compound | 12.5 | 99.5 | >99% e.e. |

Note: The data in this table is hypothetical, illustrating a successful enantioselective separation.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Assignment

Advanced NMR techniques provide detailed information about the relative configuration of stereocenters and the conformational preferences of flexible molecules like this compound.

NOESY and ROESY for Relative Configuration

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that detect spatial proximity between protons. These techniques are invaluable for determining the relative configuration of stereocenters in acyclic systems by observing through-space correlations between protons that are close to each other (typically < 5 Å). For a flexible molecule, the observed NOEs/ROEs represent an average of the conformations present in solution. By identifying key correlations, for instance between the methyl group at C2 and protons further down the chain, the preferred conformation and the relative arrangement of substituents can be inferred.

J-Based Configurational Analysis

For flexible acyclic molecules, J-based configurational analysis is a powerful method to determine relative stereochemistry. This technique relies on the precise measurement of various homonuclear (3JH,H) and heteronuclear (2JC,H, 3JC,H) coupling constants. echemi.com These J-couplings are dependent on the dihedral angles between the coupled nuclei, as described by the Karplus equation. By comparing experimentally measured coupling constants to theoretical values for all possible staggered rotamers of the different stereoisomers (e.g., erythro/threo or syn/anti), the predominant conformation in solution can be identified, which in turn reveals the relative configuration of the chiral centers. echemi.com

1H NMR and 13C NMR Chemical Shift and Coupling Constant Analysis

Standard one-dimensional 1H and 13C NMR spectroscopy provides the fundamental framework for the structure of this compound. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) confirm the molecular backbone and the presence of all functional groups.

Predicted 1H NMR Data (CDCl₃, 400 MHz)

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| COOH | 11-12 | br s | - |

| H-2 | 2.45 - 2.60 | m | - |

| H-3, H-4, H-5 | 1.20 - 1.70 | m | - |

| 2-CH₃ | 1.15 - 1.25 | d | ~7.0 |

| 6-CH₃ (x2) | 1.10 - 1.20 | s | - |

Predicted 13C NMR Data (CDCl₃, 100 MHz)

| Assignment | Predicted δ (ppm) |

|---|---|

| C-1 (COOH) | ~182 |

| C-6 | ~75 |

| C-7 (OCH₃) | ~49 |

| C-2 | ~42 |

| C-4 | ~38 |

| C-3 | ~30 |

| C-5 | ~25 |

| 6-CH₃ (x2) | ~24 |

Note: The NMR data presented are predicted values based on standard chemical shift increments and are for illustrative purposes. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation of Stereoisomers

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy, which is fundamental in the structural confirmation of stereoisomers. While standard mass spectrometry can distinguish between molecules of different masses, it cannot differentiate between isomers, which have the same molecular formula and thus the same nominal mass. HRMS, however, provides a highly precise mass measurement, often to within a few parts per million (ppm), allowing for the unequivocal determination of the elemental formula.

For the stereoisomers of 6-methoxy-2,6-dimethylheptanoic acid, HRMS is employed to confirm their shared elemental composition of C₁₀H₂₀O₃. echemi.com The exact mass of this compound is calculated to be 188.14124 g/mol . echemi.com Experimental HRMS analysis of a purified sample of a stereoisomer would be expected to yield a mass measurement that is in very close agreement with this theoretical value, thereby confirming the molecular formula and ruling out other potential elemental compositions.

While HRMS itself does not directly differentiate between enantiomers like the (2R) and (2S) forms, it is a critical quality control step in the process of stereochemical elucidation. By confirming the elemental composition, researchers can be confident that any observed differences in other analytical techniques, such as optical rotation, are due to the spatial arrangement of the atoms (i.e., the stereochemistry) and not to a difference in the chemical formula.

Below is a data table summarizing the key mass spectrometry information for the stereoisomers of 6-methoxy-2,6-dimethylheptanoic acid.

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₃ |

| Molecular Weight | 188.26 g/mol |

| Exact Mass | 188.14124 g/mol |

| Monoisotopic Mass | 188.14124 g/mol |

This table presents the fundamental mass spectrometry characteristics shared by all stereoisomers of 6-methoxy-2,6-dimethylheptanoic acid.

Optical Rotation Data Comparison for Stereochemical Elucidation

Optical rotation is a physical property unique to chiral molecules and is a direct consequence of their ability to rotate the plane of polarized light. Enantiomers, which are non-superimposable mirror images of each other, will rotate the plane of polarized light by an equal magnitude but in opposite directions. The (2R)- and (2S)-enantiomers of 6-methoxy-2,6-dimethylheptanoic acid are expected to exhibit this behavior.

The direction and magnitude of this rotation are measured using a polarimeter, and the specific rotation, [α], is a characteristic constant for a pure enantiomer under defined experimental conditions (temperature, wavelength of light, solvent, and concentration). A positive (+) or dextrorotatory rotation indicates a clockwise rotation of the plane of polarized light, while a negative (-) or levorotatory rotation signifies a counter-clockwise rotation.

The absolute configuration of a chiral center, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, does not have a simple, predictable correlation with the direction of optical rotation. Therefore, the specific rotation of this compound must be determined experimentally. Once the specific rotation of one pure enantiomer is known, the other is inferred to have the same magnitude of rotation but the opposite sign.

For the elucidation of the stereochemistry of a synthesized sample of 6-methoxy-2,6-dimethylheptanoic acid, its experimentally measured optical rotation would be compared to the known value of a stereochemically pure standard. For instance, if a sample is synthesized with the intended (2R) configuration, its measured specific rotation should match the established value for the (2R)-enantiomer. A racemic mixture, containing equal amounts of the (2R) and (2S) enantiomers, will exhibit no optical rotation as the rotations of the individual enantiomers cancel each other out.

The following table illustrates the expected relationship between the stereoisomers of 6-methoxy-2,6-dimethylheptanoic acid and their optical rotation.

| Stereoisomer | Expected Specific Rotation ([α]) | Direction of Rotation |

| This compound | [Value]° | (+) or (-) |

| (2S)-6-methoxy-2,6-dimethylheptanoic acid | -[Value]° | (-) or (+) |

| Racemic Mixture | 0° | None |

This table demonstrates the principle of opposite optical rotation for enantiomers. The specific value and direction for this compound would need to be determined through experimental measurement.

Chemical Reactivity and Derivatization Pathways of 2r 6 Methoxy 2,6 Dimethylheptanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is the most reactive site in (2R)-6-methoxy-2,6-dimethylheptanoic acid, serving as a versatile handle for derivatization. Its ability to undergo esterification, amidation, and reduction is central to the synthesis of conjugates, prodrugs, and other modified forms of the parent molecule.

Esterification and amidation reactions are fundamental pathways for modifying the pharmacokinetic and pharmacodynamic properties of carboxylic acid-containing molecules, often employed in the design of prodrugs to enhance absorption, distribution, metabolism, and excretion (ADME) profiles. While specific literature on the esterification and amidation of this compound is not extensively detailed, the principles of these reactions are well-established in organic chemistry.

Ester prodrugs are a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and facilitating passage across biological membranes. uobabylon.edu.iqnih.gov The synthesis of such esters from this compound can be achieved through various methods, including the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Given the steric hindrance around the carboxylic acid and in the alcohol, milder methods employing coupling agents may be more efficient.

Amidation, the formation of an amide bond with an amine, is another critical transformation for creating stable conjugates. These reactions are pivotal in attaching the molecule to peptides, amino acids, or other amine-containing moieties. mdpi.com This approach can be used to improve the biological targeting and stability of the parent compound.

The following table summarizes potential esterification and amidation reactions for this compound based on general organic synthesis principles.

| Reaction Type | Reagent/Partner Molecule | Coupling Method | Potential Product | Application |

| Esterification | Simple Alcohols (e.g., Ethanol) | Acid Catalysis (e.g., H₂SO₄) | Ethyl (2R)-6-methoxy-2,6-dimethylheptanoate | Prodrug with increased lipophilicity |

| Esterification | Polyethylene Glycol (PEG) | Carbodiimide Coupling (e.g., DCC, EDC) | PEGylated (2R)-6-methoxy-2,6-dimethylheptanoate | Conjugate with improved solubility and circulation time |

| Amidation | Amino Acids (e.g., Glycine) | Peptide Coupling Reagents (e.g., HOBt, HATU) | (2R)-6-Methoxy-2,6-dimethylheptanoyl-glycine | Biologically active conjugate |

| Amidation | Drug Molecules with Amine Functionality | Activated Ester Intermediates | Amide-linked Drug Conjugate | Targeted drug delivery |

The reduction of the carboxylic acid functionality in this compound opens pathways to the corresponding aldehyde and primary alcohol, which are valuable synthetic intermediates.

The complete reduction of a carboxylic acid to a primary alcohol is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds via an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced in situ to the alcohol. Consequently, isolating the aldehyde from the direct reduction of the carboxylic acid with LiAlH₄ is generally not feasible.

A study has described the synthesis of 6-methoxy-2,6-dimethyl heptanol (B41253) derivatives, indicating the successful reduction of the carboxylic acid or its ester to the corresponding alcohol. asianpubs.org

To obtain the aldehyde, (2R)-6-methoxy-2,6-dimethylheptanal, alternative synthetic strategies are required. One of the most well-documented reactions for this transformation is the thermal decarboxylation of a glycidic acid precursor related to this compound. A patent has detailed a process for the manufacture of 6-methoxy-2,6-dimethylheptanal, which involves the decarboxylation of a compound with the formula (VI) in the patent literature. google.com

| Transformation | Reagent(s) | Product | Notes |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | (2R)-6-methoxy-2,6-dimethylheptan-1-ol | A powerful reducing agent is required; the reaction goes to completion to the primary alcohol. |

| Formation of Aldehyde | Thermal Decarboxylation of a precursor | (2R)-6-methoxy-2,6-dimethylheptanal | This is an indirect method to obtain the aldehyde from a related precursor, not a direct reduction of the carboxylic acid. google.com |

Transformations at the Methoxy (B1213986) Group and Alkyl Chain

While the carboxylic acid is the primary site of reactivity, the methoxy group and the alkyl chain also offer opportunities for chemical modification, allowing for the introduction of further diversity into the molecular structure.

The methoxy group in this compound is an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions. Acid-catalyzed ether cleavage is a common method, typically employing strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org The mechanism of this reaction can be either Sₙ1 or Sₙ2, depending on the structure of the groups attached to the ether oxygen. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comyoutube.com

For this compound, the ether is a methyl ether of a tertiary alcohol. Cleavage would likely proceed through an Sₙ1-type mechanism due to the stability of the tertiary carbocation that would form upon protonation of the ether oxygen and departure of methanol (B129727). The reaction would yield the corresponding tertiary alcohol.

Ether formation, or methoxylation, is a key step in the synthesis of the parent compound itself, typically achieved by reacting a suitable precursor with methanol in the presence of an acid catalyst.

The regioselective functionalization of the C-H bonds along the alkyl chain of this compound presents a significant synthetic challenge due to the relative inertness of these bonds. However, advances in C-H activation chemistry offer potential pathways for such transformations. nih.govyoutube.com

Directed C-H activation, where a functional group guides a metal catalyst to a specific C-H bond, is a powerful strategy. In the case of this compound, the carboxylic acid group could potentially direct a transition metal catalyst to functionalize the C-H bonds at the β or γ positions. Research on the transannular C-H functionalization of cycloalkane carboxylic acids has demonstrated the feasibility of such directed reactions, although applying these methods to a linear alkyl chain would require specific catalytic systems. nih.gov

Without a directing group, selective functionalization is more challenging and would likely rely on the inherent reactivity differences of the C-H bonds (primary, secondary, tertiary), which are often subtle.

Mechanistic Investigations of Key Reactions and Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting outcomes.

The thermal decarboxylation of a β-keto acid intermediate, which is a key step in one of the synthetic routes to the corresponding aldehyde, is thought to proceed through a cyclic transition state. The methoxy group is believed to stabilize this transition state, thereby facilitating the elimination of carbon dioxide.

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester.

The reduction of the carboxylic acid by LiAlH₄ involves the initial deprotonation of the acidic proton, followed by the coordination of the aluminum to the carbonyl oxygen. Hydride transfer from the aluminohydride complex to the carbonyl carbon occurs, and subsequent steps lead to the formation of the primary alcohol after an aqueous workup.

The acid-catalyzed cleavage of the methoxy ether begins with the protonation of the ether oxygen to form a good leaving group (methanol). masterorganicchemistry.comyoutube.com Given the tertiary nature of the carbon attached to the oxygen, the subsequent step is likely the departure of methanol to form a stable tertiary carbocation, which is then trapped by a nucleophile (e.g., a halide ion from the acid). chemistrysteps.comlibretexts.org

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis of (2R)-6-methoxy-2,6-dimethylheptanoic acid

Molecular modeling of this compound is crucial for understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The presence of multiple rotatable bonds allows the molecule to exist in a multitude of conformations, each with a different energy level. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be present under experimental conditions and are often responsible for the molecule's biological activity.

A systematic conformational search can be performed using molecular mechanics force fields. This approach would involve rotating the single bonds in the molecule by set increments and calculating the potential energy of each resulting conformation. The output of such a study would be a potential energy surface, highlighting the low-energy conformers.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

| 1 | -175° | 0.00 | 45.2 |

| 2 | 65° | 0.85 | 25.1 |

| 3 | -68° | 1.20 | 15.7 |

| 4 | 180° | 2.50 | 14.0 |

This table is illustrative and represents the type of data that would be generated from a conformational analysis study.

Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the likely reaction pathways for this compound. rsc.org These calculations can elucidate the mechanisms of its formation or its subsequent reactions by identifying the transition states—the highest energy points along a reaction coordinate.

For instance, the synthesis of this molecule might involve the methylation of a precursor. Quantum chemical calculations could model this reaction, calculating the activation energies for different mechanistic possibilities and thus predicting the most favorable pathway. rsc.org The geometry of the transition state provides valuable information about the factors controlling the reaction's stereoselectivity.

Table 2: Hypothetical Calculated Activation Energies for a Postulated Reaction of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| SN2 Methylation | Trigonal bipyramidal | 22.5 |

| E2 Elimination | Anti-periplanar | 35.1 |

This table is a hypothetical representation of data from quantum chemical calculations on reaction pathways.

Prediction of Spectroscopic Properties (e.g., NMR, CD) for Stereochemical Elucidation

Computational methods are increasingly used to predict spectroscopic data, which is invaluable for confirming the structure and stereochemistry of a molecule. github.iouncw.edu For this compound, predicting its Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectra would be particularly useful for confirming the (2R) configuration.

DFT calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the spectra for both the (2R) and (2S) enantiomers and comparing them to experimental data, the absolute configuration can be determined. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the CD spectrum, which is highly sensitive to the molecule's chirality. A positive or negative Cotton effect at a specific wavelength in the calculated spectrum can be correlated with the absolute stereochemistry.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹³C NMR Chemical Shift (C2) | 42.5 ppm | 42.1 ppm |

| ¹H NMR Chemical Shift (H2) | 2.45 ppm | 2.41 ppm |

| CD Cotton Effect (λmax) | +210 nm | +208 nm |

This table illustrates how computationally predicted spectroscopic data can be compared with experimental results for structural confirmation.

Quantitative Structure-Activity Relationships (QSAR) for Related Chiral Fatty Acids

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.govbio-hpc.eu While no specific QSAR studies on this compound have been identified, a hypothetical QSAR study could be conducted on a series of related chiral fatty acids to understand how variations in their structure affect a particular biological endpoint. mdpi.commdpi.com

In such a study, molecular descriptors for each fatty acid would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A statistical model would then be developed to relate these descriptors to the observed biological activity. This model could then be used to predict the activity of new, unsynthesized chiral fatty acids. nih.gov

Table 4: Example of Descriptors Used in a Hypothetical QSAR Study of Chiral Fatty Acids

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

| This compound | 188.26 echemi.com | 2.8 | 46.5 echemi.com | 15.2 |

| (2R)-6-hydroxy-2,6-dimethylheptanoic acid | 174.23 | 2.1 | 57.5 | 25.8 |

| (2R)-2,6-dimethylheptanoic acid | 158.24 nih.gov | 3.1 nih.gov | 37.3 nih.gov | 8.9 |

This table provides an example of the data that would be compiled for a QSAR analysis. The biological activity data is hypothetical.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies for Complex Chiral Acid Derivatives

The precise synthesis of complex chiral molecules like (2R)-6-methoxy-2,6-dimethylheptanoic acid is paramount for exploring their biological activities. Future research will likely focus on developing more efficient and highly stereoselective synthetic routes. While traditional methods may involve multi-step processes, emerging strategies aim to streamline these syntheses, offering higher yields and enantiomeric purities.

Recent advancements in asymmetric catalysis, including organocatalysis and transition-metal catalysis, provide powerful tools for the enantioselective synthesis of α-stereogenic carboxylic acids. These methods often allow for the direct and highly controlled introduction of chirality, which is crucial for producing single-enantiomer drugs and agrochemicals. For instance, the development of novel chiral ligands and catalysts can facilitate asymmetric hydrogenation, alkylation, and carboxylation reactions, which could be adapted for the synthesis of this compound and its derivatives.

Furthermore, biocatalysis, utilizing enzymes to perform specific chemical transformations, is a burgeoning field with significant potential for the synthesis of chiral compounds. Enzymes can offer unparalleled stereoselectivity under mild reaction conditions, making them an environmentally friendly alternative to traditional chemical catalysts. Future research may involve identifying or engineering enzymes capable of selectively producing the (2R)-enantiomer of 6-methoxy-2,6-dimethylheptanoic acid.

A summary of potential stereoselective synthetic approaches is presented in the table below.

| Synthetic Approach | Description | Potential Advantages |

| Asymmetric Catalysis | Employs chiral catalysts (metal complexes or organocatalysts) to induce stereoselectivity in chemical reactions. | High enantiomeric excess, broad substrate scope, and catalytic efficiency. |

| Biocatalysis | Utilizes enzymes to catalyze stereoselective transformations. | High stereoselectivity, mild reaction conditions, and environmentally benign. |

| Chiral Pool Synthesis | Starts from readily available enantiopure natural products as starting materials. | Access to specific stereoisomers, well-established chemical transformations. |

Advanced Applications in Medicinal Chemistry and Agrochemical Research Through Analog Design and Synthesis

The structural motif of this compound serves as a valuable scaffold for the design and synthesis of novel bioactive molecules for medicinal and agrochemical applications. The presence of a chiral center, a methoxy (B1213986) group, and a branched alkyl chain offers multiple points for modification to fine-tune the biological activity, selectivity, and pharmacokinetic properties of its analogs.

In medicinal chemistry, the design of analogs is a cornerstone of drug discovery. By systematically modifying the structure of a lead compound, researchers can optimize its therapeutic effects while minimizing side effects. For instance, the methoxy group in this compound could be replaced with other functional groups to explore its impact on binding affinity to a biological target. Similarly, the length and branching of the alkyl chain can be altered to modulate the compound's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties. Given that branched-chain fatty acids have shown potential in various therapeutic areas, including cancer and inflammatory diseases, analogs of this compound could be explored for similar activities.

In the field of agrochemical research, chirality plays a crucial role in the efficacy and environmental impact of pesticides. Often, only one enantiomer of a chiral pesticide is active against the target pest, while the other may be inactive or even harmful to non-target organisms. The development of single-enantiomer agrochemicals is therefore a key goal in modern agriculture. Analogs of this compound could be synthesized and screened for herbicidal, fungicidal, or insecticidal activities. The stereochemistry of these analogs would be a critical factor in their design to ensure high efficacy and a favorable environmental profile.

Computational Design and Prediction of Bioactive Analogs with Desired Stereochemical Profiles

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods allow for the rational design and prediction of the properties of new molecules, saving time and resources in the experimental screening process. For a chiral molecule like this compound, computational approaches can be particularly valuable for designing analogs with specific stereochemical profiles and predicting their biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity nih.govnih.gov. For chiral molecules, it is crucial to include descriptors that account for their three-dimensional structure and stereochemistry. These models can then be used to predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to synthesize and test.

Molecular docking is another powerful computational technique that can predict the binding mode and affinity of a ligand to its biological target, such as an enzyme or a receptor nih.govmicrobenotes.com. By docking analogs of this compound into the active site of a target protein, researchers can gain insights into the key interactions that govern binding and selectivity. This information can then be used to design new analogs with improved potency and specificity. The ability of molecular docking to distinguish between the binding of different enantiomers is particularly important for the design of stereoselective drugs and agrochemicals microbenotes.com.

The integration of these computational methods can significantly accelerate the discovery and development of novel bioactive compounds based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for (2R)-6-methoxy-2,6-dimethylheptanoic acid, and how can enantiomeric purity be ensured?

The compound is typically synthesized via cyclization of ketone precursors using acidic catalysts like boron trifluoride diethyl etherate. For example, analogs such as 3-hydroxy acids are prepared from 6-methyl-5-hepten-2-one, followed by cyclization . To ensure enantiomeric purity (>97%), chiral resolution techniques (e.g., chiral HPLC) or enantioselective synthesis should be employed, referencing protocols for similar chiral carboxylic acids .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR Spectroscopy : For stereochemical confirmation (e.g., distinguishing R/S configurations).

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially using chiral columns to resolve enantiomers .

Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?

Stability studies should involve:

- Temperature-controlled assays (e.g., 4°C vs. 25°C) to monitor degradation via HPLC.

- pH-dependent stability tests in buffered solutions.

- Light exposure trials (UV/Vis spectroscopy to detect photodegradation). Reference degradation protocols for organic acids in wastewater matrices .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?

Advanced optimization includes:

Q. How can computational modeling aid in predicting the compound’s biological activity?

Molecular docking (using software like Discovery Studio) can simulate interactions with target enzymes or receptors. For example:

Q. What experimental limitations arise when generalizing results from small-scale synthesis to real-world applications?

Key limitations include:

- Sample variability : Small initial batches (e.g., 8 samples) may not reflect industrial-scale heterogeneity.

- Degradation artifacts : Organic compounds degrade over time; implement continuous cooling during experiments to stabilize samples .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Contradictions often stem from:

- Enantiomeric impurities : Validate purity using chiral HPLC and compare results with studies using ≥97% pure samples .

- Assay variability : Replicate experiments under standardized conditions (e.g., cell lines, incubation times).

- Meta-analysis : Cross-reference data from peer-reviewed studies while controlling for methodological differences .

Q. What advanced techniques resolve stereochemical challenges in synthesizing this compound analogs?

- Chiral auxiliaries : Temporarily introduce a chiral group to direct stereochemistry.

- Enzymatic resolution : Use lipases or esterases to selectively hydrolyze enantiomers.

- X-ray crystallography : Confirm absolute configuration of crystalline derivatives .

Q. How can metabolic pathways of this compound be studied in vitro?

- Hepatocyte models : Incubate with primary liver cells to identify Phase I/II metabolites.

- LC-MS/MS : Detect and quantify metabolites using high-resolution mass spectrometry.

- Isotopic labeling : Track carbon-13 or deuterium labels to elucidate degradation pathways .

Q. What interdisciplinary approaches enhance research on this compound’s applications?

Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.